Undecenoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

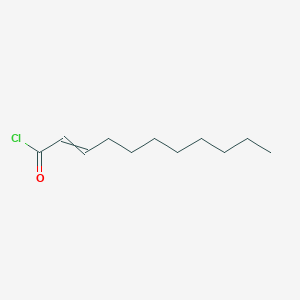

Structure

2D Structure

3D Structure

Properties

CAS No. |

27236-80-2 |

|---|---|

Molecular Formula |

C11H19ClO |

Molecular Weight |

202.72 g/mol |

IUPAC Name |

undec-2-enoyl chloride |

InChI |

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3 |

InChI Key |

RCFUFEMQNKVAGF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC(=O)Cl |

Canonical SMILES |

CCCCCCCCC=CC(=O)Cl |

Other CAS No. |

27236-80-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Undecenoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Undecenoyl chloride, also known as 10-undecenoyl chloride, is a highly reactive bifunctional molecule that serves as a critical building block in various fields of chemical synthesis.[1] Its structure, featuring a terminal double bond and a reactive acyl chloride group, makes it a versatile reagent for introducing a C11 aliphatic chain with terminal unsaturation into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] Its physical and chemical properties are summarized below.

Physical and Spectroscopic Data

The fundamental properties of this compound are essential for its handling, characterization, and use in quantitative experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClO | [2][3] |

| Molecular Weight | 202.72 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 120-122 °C at 10 mmHg | [4][6] |

| Density | 0.944 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.454 | [4][6] |

| Flash Point | 93 °C (199.4 °F) | [4][7] |

| CAS Number | 38460-95-6 | [4] |

| EC Number | 253-951-0 | [4] |

Spectroscopic data for this compound can be found in various databases, providing confirmation of its structure.[8][9][10][11]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms.[12] It readily undergoes nucleophilic acyl substitution reactions.[3]

General Reaction Pathway

The primary mechanism for the reaction of this compound with nucleophiles is a nucleophilic addition-elimination reaction. The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 3. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 4. 塩化10-ウンデカノイル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10-UNDECENOYL CHLORIDE | 38460-95-6 [chemicalbook.com]

- 7. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 10-UNDECENOYL CHLORIDE(38460-95-6) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. chemistrystudent.com [chemistrystudent.com]

Synthesis and purification of undecenoyl chloride

An In-depth Technical Guide on the Synthesis and Purification of Undecenoyl Chloride

Introduction

This compound, also known as 10-undecenoyl chloride, is a reactive acyl chloride with the chemical formula C₁₁H₁₉ClO.[1][2] Its structure features an eleven-carbon chain with a terminal double bond and a carbonyl chloride functional group.[1] This bifunctional nature makes it a valuable intermediate in a wide range of chemical syntheses.[3]

This compound serves as a key building block in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers.[4][5] Its applications include its use as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates, poly(ethylene glycol)–lipid amphiphiles, and for the modification of hyperbranched poly(glycidol).[6][7] The precursor, undecylenic acid, is derived from the pyrolysis of ricinoleic acid from castor oil, a renewable feedstock.[1][3]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

Synthesis of this compound

The most prevalent method for synthesizing this compound, on both laboratory and industrial scales, is the chlorination of undecylenic acid.[1][8] While several chlorinating agents can be used, such as oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride, thionyl chloride (SOCl₂) is the most frequently employed due to its convenience, high yields, and the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1][9]

Reaction Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[9][10] This intermediate is unstable and subsequently collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9] The irreversible nature of this step, driven by the evolution of gas, pushes the reaction to completion.[9]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the conversion of undecylenic acid to this compound using thionyl chloride.[8]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8][11] Thionyl chloride reacts violently with water.[11] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn.[12]

Materials and Equipment:

-

Undecylenic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (e.g., a bubbler with a sodium hydroxide solution)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the acidic gases produced.

-

Reagents: Charge the flask with undecylenic acid.

-

Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask.[8] The reaction may be exothermic.

-

Reaction: Gently heat the mixture to reflux using a heating mantle.[8] Continue heating until the evolution of gas ceases, which indicates the completion of the reaction. For industrial processes, this step is typically run at 50-80°C for 1-3 hours.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the crude this compound.[8][13]

Purification

Crude this compound may contain unreacted starting materials and colored impurities.[14] For applications requiring high purity, such as in pharmaceuticals and specialty polymers, purification is a critical step. The primary and most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is necessary because many long-chain acyl chlorides can decompose at their atmospheric boiling points.[14]

Experimental Protocol: Vacuum Distillation

Safety Precautions: Standard safety precautions for handling corrosive chemicals should be followed. The distillation apparatus must be assembled correctly to handle vacuum without implosion.

Materials and Equipment:

-

Crude this compound

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask(s)

-

Thermometer and adapter

-

Heating mantle

-

Vacuum pump and vacuum gauge

-

Cold trap (recommended to protect the pump)

Procedure:

-

Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Charging: Charge the distillation flask with the crude this compound.

-

Evacuation: Gradually apply vacuum to the system.

-

Heating: Begin gently heating the distillation flask once the desired pressure is reached and stable.

-

Fractionation: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises to the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

-

Completion: Stop the distillation when the majority of the product has been collected and before high-boiling residues begin to distill.

-

Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38460-95-6 | [15] |

| Molecular Formula | C₁₁H₁₉ClO | [1][12] |

| Molecular Weight | 202.72 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.944 g/mL at 25 °C | [12] |

| Boiling Point | 120-122 °C at 10 mmHg92-94 °C at 1 mmHg | [1][4][12] |

| Refractive Index | n20/D 1.454 | [16] |

| Flash Point | 93 °C (199.4 °F) | [7] |

Table 2: Synthesis and Purification Parameters

| Parameter | Description | Value | Reference(s) |

| Starting Material | Undecylenic Acid | - | [8] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | 1.5 - 2.0 equivalents | [8] |

| Reaction Temperature | 50 - 80 °C (Industrial) | - | [1] |

| Reaction Time | 1 - 3 hours (Industrial) | - | [1] |

| Yield | 92 - 98% (Industrial) | - | [1] |

| Purification Method | Fractional Vacuum Distillation | - | [1] |

| Distillation Conditions | 120-122 °C / 10 mmHg | - | [1] |

| Final Purity | ≥97.5% to ≥98% | - | [1][4] |

References

- 1. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 2. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 6. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]

- 7. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. benchchem.com [benchchem.com]

- 12. 10-Undecenoyl chloride | CAS 27236-80-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 15. 10-Undecenoyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 16. 10-UNDECENOYL CHLORIDE | 38460-95-6 [chemicalbook.com]

Undecenoyl Chloride: A Chemical Reagent Awaiting Biological Exploration

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of undecenoyl chloride's mechanism of action in biological systems. Currently, this compound is predominantly characterized as a chemical reagent for organic synthesis, with no publicly available data detailing its specific cellular targets, associated signaling pathways, or quantitative biological activity.

This compound is a reactive chemical compound primarily used as an acylating agent in the synthesis of various organic molecules.[1][2] Its chemical and physical properties are well-documented, but its interactions with biological systems remain largely unexplored.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C11H19ClO |

| Molecular Weight | 202.72 g/mol |

| CAS Number | 38460-95-6 |

| Form | Liquid |

| Boiling Point | 120-122 °C/10 mmHg |

| Density | 0.944 g/mL at 25 °C |

| Refractive Index | n20/D 1.454 |

Applications in Synthesis

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of cellulose ω-carboxyalkanoates and poly(ethylene glycol)–lipid amphiphiles.[1][2] It has also been employed in the synthesis and modification of hyperbranched poly(glycidol).[1][2]

Information Gap in Biological Activity

The search for information regarding the biological mechanism of action of this compound did not yield any specific results. This indicates a significant knowledge gap in the scientific community's understanding of how this compound might interact with living organisms at a molecular level. The logical flow of the information search is depicted in the diagram below.

Figure 1. This diagram illustrates that the inquiry into the biological mechanism of action for this compound primarily led to information about its chemical characteristics and applications, highlighting a significant lack of data on its biological functions.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for undecenoyl chloride (also known as 10-undecenoyl chloride), a key intermediate in various chemical syntheses. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.74 | m | 1H | H-10 |

| 5.03 - 4.92 | m | 2H | H-11 |

| 2.88 | t, J = 7.4 Hz | 2H | H-2 |

| 2.08 - 2.00 | m | 2H | H-9 |

| 1.76 - 1.68 | m | 2H | H-3 |

| 1.42 - 1.25 | m | 10H | H-4, H-5, H-6, H-7, H-8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.0 | C-1 (C=O) |

| 139.1 | C-10 |

| 114.2 | C-11 |

| 47.0 | C-2 |

| 33.8 | C-9 |

| 29.1 | Methylene Chain |

| 29.0 | Methylene Chain |

| 28.9 | Methylene Chain |

| 28.8 | Methylene Chain |

| 24.8 | C-3 |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H Stretch (alkene) |

| ~2927, ~2855 | Strong | C-H Stretch (alkane) |

| ~1800 | Strong | C=O Stretch (acyl chloride)[2] |

| ~1641 | Medium | C=C Stretch (alkene) |

| ~992, ~910 | Medium | =C-H Bend (alkene) |

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of this compound [3]

| m/z | Putative Fragment |

| 202/204 | [M]⁺ (Molecular Ion) |

| 167 | [M - Cl]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The this compound sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how the different types of spectroscopic data correlate to the specific structural features of this compound.

Caption: Correlation of spectroscopic data to structure.

References

An In-depth Technical Guide to the Solubility of Undecenoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecenoyl Chloride

This compound (C₁₁H₁₉ClO), also known as 10-undecenoyl chloride, is a highly reactive acyl chloride featuring a terminal double bond in its long aliphatic chain.[1][2] This bifunctional molecule serves as a critical intermediate in various synthetic applications, including the production of pharmaceuticals, agrochemicals, polymers, and specialty esters for fragrances.[1][2] Its utility stems from the high electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3][4] Understanding its solubility and, more critically, its reactivity with different solvent systems is paramount for designing successful synthetic routes, ensuring reaction control, and maintaining the integrity of the reagent.

This guide provides a comprehensive overview of the solubility profile of this compound in common organic solvents, supported by general principles of acyl chloride chemistry. It includes a detailed experimental protocol for solubility determination and a summary of qualitative solubility data.

General Principles of Solubility and Reactivity

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[5] this compound possesses a dual character: a long, nonpolar C11 alkyl chain and a highly polar, reactive acyl chloride group.[3] Consequently, its interaction with a solvent is a balance between these two features.

Organic solvents are broadly classified based on their polarity and ability to act as proton donors:

-

Polar Protic Solvents: These solvents, such as water and alcohols, contain O-H or N-H bonds and can participate in hydrogen bonding.[6][7]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone possess large dipole moments but lack O-H or N-H bonds.[6][7] Their high polarity can dissolve charged species.[7]

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or zero dipole moments.[6][7]

For acyl chlorides, solubility is intrinsically linked to reactivity. Due to the excellent leaving group ability of the chloride ion, these compounds are the most reactive of the carboxylic acid derivatives.[4][8] Their interaction with protic solvents is not a simple dissolution but a chemical reaction.

Solubility Profile of this compound

Quantitative solubility data (e.g., g/100 mL) for this compound is not widely published due to its reactive nature. However, based on its chemical properties and available technical literature, a qualitative profile can be established. The compound is generally soluble in a wide range of anhydrous organic solvents but reacts vigorously with protic solvents.[1][2]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Solubility/Miscibility | Reactivity Notes |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | Soluble / Miscible | Generally stable under anhydrous conditions. Good choice for reactions where low polarity is required.[2][3] |

| "Borderline" Aprotic | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Soluble / Miscible | Good solvents for many reactions. Must be anhydrous as they can absorb moisture, which leads to hydrolysis.[3][4][8] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | Excellent stability in anhydrous DCM and chloroform.[2] DMF and DMSO are also compatible but must be strictly anhydrous.[2] These are common solvents for acylation reactions.[2] |

| Polar Protic | Water (H₂O), Alcohols (Methanol, Ethanol), Amines | Reactive | Rapidly decomposes.[2] Reacts exothermically with water (hydrolysis) to form 10-undecenoic acid and HCl.[1][3] Reacts with alcohols (alcoholysis) to form the corresponding ester and HCl.[3][4] |

Experimental Protocol: Determination of Solubility for a Reactive Acyl Chloride

Determining the solubility of a reactive compound like this compound requires stringent anhydrous conditions to prevent decomposition. The following protocol outlines a general method for qualitative and quantitative assessment.

4.1 Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature (e.g., 25 °C).

4.2 Materials and Equipment:

-

This compound (≥97% purity)

-

Anhydrous solvent of interest (e.g., dichloromethane, hexane)

-

Inert gas supply (Nitrogen or Argon)

-

Dry glassware (vials, graduated cylinders, syringes)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Spectrophotometer (e.g., FT-IR or NMR) for quantitative analysis (optional)

4.3 Qualitative Solubility Determination (Miscibility Test):

-

Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

-

Solvent Addition: In a dry vial under an inert atmosphere, add a defined volume (e.g., 1 mL) of the anhydrous solvent.

-

Solute Addition: Using a dry syringe, add this compound dropwise to the solvent while stirring.

-

Observation: Visually inspect the solution after each addition for any signs of immiscibility (e.g., formation of layers, cloudiness, or droplets). If the solution remains clear and homogenous, the compound is considered miscible at that concentration.[5]

4.4 Quantitative Solubility Determination (Gravimetric or Spectroscopic):

-

Saturated Solution Preparation: To a known volume of anhydrous solvent in a sealed, dry flask under inert gas, add this compound in small, weighed increments with vigorous stirring until a slight excess of undissolved liquid persists.

-

Equilibration: Seal the flask and allow the mixture to stir at a constant temperature for several hours to ensure equilibrium is reached.

-

Sample Extraction: Cease stirring and allow the undissolved portion to settle. Carefully extract a known volume of the clear, saturated supernatant using a dry, filtered syringe.

-

Solvent Evaporation (Gravimetric Method): Transfer the extracted aliquot to a pre-weighed, dry flask. Carefully remove the solvent under reduced pressure. Weigh the flask containing the non-volatile solute residue.

-

Calculation: Calculate the solubility using the mass of the residue and the volume of the aliquot extracted.

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

-

Spectroscopic Method (Alternative): Prepare a calibration curve using standard solutions of known concentrations. Dilute an aliquot of the saturated solution and measure its absorbance or integration signal. Determine the concentration from the calibration curve. This method is highly sensitive but requires a non-reactive spectroscopic handle.

Caption: Workflow for determining the solubility of a reactive compound.

Conclusion

This compound is readily soluble in a broad array of common anhydrous nonpolar and polar aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. This wide compatibility makes it a versatile reagent in organic synthesis. However, its high reactivity precludes its use with protic solvents like water and alcohols, with which it undergoes rapid decomposition. For any application, the use of strictly anhydrous solvents is essential to preserve the compound's integrity and ensure the success of the desired chemical transformation. The experimental protocol provided herein offers a reliable framework for researchers needing to validate solubility in a specific solvent system under controlled conditions.

References

- 1. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 2. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ajrconline.org [ajrconline.org]

- 8. fiveable.me [fiveable.me]

Safety precautions and handling guidelines for undecenoyl chloride

An In-depth Technical Guide to the Safe Handling of Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS 38460-95-6). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical Identification and Properties

This compound, also known as 10-undecenoyl chloride, is a reactive acyl chloride used in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its structure features a terminal double bond and a highly reactive carbonyl chloride group.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉ClO | [4][5][6] |

| Molecular Weight | 202.72 g/mol | [2][4][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 120-122 °C at 10 mmHg | [4][7] |

| Density | 0.944 g/mL at 25 °C | [7] |

| Flash Point | 93 °C (199.4 °F) | [7] |

| Vapor Density | 6.99 (relative to air) | [4] |

Hazard Identification and Classification

This compound is a hazardous substance that poses significant risks upon exposure. It is classified as a combustible, corrosive material and a lachrymator (a substance that causes tearing).[5] The primary hazards are associated with its high reactivity, particularly with moisture.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[4][9][10][11] |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Combustible Liquid | - | H227: Combustible liquid[5] |

| Corrosive to Metals | - | H290: May be corrosive to metals[10] |

Key Reactivity Hazards:

-

Reaction with Water: Reacts exothermically and rapidly with water and moisture to produce hydrogen chloride (HCl) gas and 10-undecenoic acid.[4] This reaction is instantaneous and makes the compound unsuitable for aqueous systems.[4]

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[4][12]

-

Thermal Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, such as hydrogen chloride and carbon monoxide.[5][13]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4][12][14]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][10][12]

-

Use a closed system whenever possible to minimize the release of vapors.[10][15]

-

Employ spark-proof and explosion-proof equipment, and take measures to prevent the buildup of electrostatic charge.[10][14]

Handling Procedures

A systematic approach to handling ensures safety at every step. The following workflow should be adopted:

Caption: General workflow for handling this compound.

Storage Requirements

-

Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosives.[5][14]

-

Maintain an inert atmosphere (e.g., nitrogen or argon) within the container to prevent hydrolysis.[4]

-

The recommended storage temperature is below 15°C.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][12]

-

Store separately from incompatible materials such as water, strong bases, and alcohols.[4][12][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

Caption: Required PPE for handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[5][10][13][14]

-

Skin Protection: Handle with impervious gloves that have been inspected prior to use.[5][14] Wear fire/flame resistant and impervious clothing, such as a lab coat and long-sleeved garments.[5][12][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK).[5][14] All respirator use must comply with local regulations.[10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek immediate medical attention after any exposure.[5][10][15]

Caption: First aid decision tree for this compound exposure.

-

Inhalation: Move the person to fresh air at once.[14][16] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][14] Do not use the mouth-to-mouth method.[5][12] Get emergency medical help immediately.[10][14][15]

-

Skin Contact: Immediately remove all contaminated clothing.[5][14] Wash the affected skin with plenty of water for at least 15 minutes.[5] Call a physician immediately.[5]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][14] Remove contact lenses if present and easy to do so.[14] Immediate medical attention is required.[5]

-

Ingestion: Rinse mouth with water.[5][14] Do NOT induce vomiting.[5][10][14] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5][12] Call a physician or poison control center immediately.[5][16]

Spill and Disposal Procedures

Spill Containment and Cleanup

-

Evacuate personnel to a safe area, keeping people upwind of the spill.[5][12]

-

Remove all sources of ignition and prevent heat, sparks, or flames from reaching the material.[5][12][14]

-

Ventilate the area of the spill.[13]

-

Contain the spill using an inert, non-combustible absorbent material such as dry sand or earth.[5][10][13] Do not use combustible materials like sawdust.

-

Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[10][14]

-

Do not allow the substance to be released into the environment or enter sewer systems.[5][14]

Waste Disposal

-

Dispose of waste contents and containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][10][14]

-

Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[14]

Toxicological Information

While specific toxicological studies on this compound are limited, the primary danger stems from its corrosive properties.[4]

-

Acute Effects: The substance causes severe burns to the skin, eyes, and mucous membranes.[5][11] Inhalation may cause respiratory irritation. Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[5][12] Ingestion is contraindicated for gastric lavage or emesis due to the risk of esophageal or stomach perforation.[5][12]

-

Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[5][12] The toxicological properties have not been fully investigated.[5][12]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.

References

- 1. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 10-Undecenoyl chloride, 98% (38460-95-6) at Nordmann - nordmann.global [nordmann.global]

- 4. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 10-Undecenoyl chloride (CAS 38460-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to Undecenoyl Chloride: Commercial Availability, Purity Assessment, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undecenoyl chloride, a versatile bifunctional reagent crucial in various synthetic applications, including the development of novel therapeutics and advanced materials. This document details its commercial availability, purity grades, and in-depth analytical methodologies for quality control. Furthermore, it illustrates its utility in synthetic workflows, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and industrial scale needs. The purity of commercially available this compound typically ranges from 97% to over 98%, with some suppliers offering higher purity grades upon request. The selection of a suitable grade is contingent upon the specific requirements of the intended application, particularly in sensitive areas such as pharmaceutical synthesis where impurity profiles are critical.

Table 1: Commercial Suppliers and Offered Purity Grades of this compound

| Supplier | Stated Purity | Additional Notes |

| Sigma-Aldrich | 97% | - |

| Thermo Scientific | 98% | Specifications may include GC purity of >=97.5%[1]. |

| TCI America | >98.0% | - |

| Chem-Impex | ≥ 98% (Assay by titration) | - |

| CP Lab Safety | min 98% | - |

| Shanghai Mayao Chemical | 98% | - |

| ChemicalBook | Various suppliers listed with purities up to 99% | Platform with multiple listed suppliers. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38460-95-6 | [2] |

| Molecular Formula | C₁₁H₁₉ClO | [2] |

| Molecular Weight | 202.72 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 120-122 °C at 10 mmHg | [2] |

| Density | 0.944 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.454 | [2] |

| Flash Point | 93 °C (199.4 °F) | |

| Storage | Store below +30°C | [2][4] |

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the reproducibility and success of synthetic procedures. Due to its reactive nature as an acyl chloride, specific analytical methods are required. The following protocols provide detailed methodologies for purity assessment.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization

Direct analysis of highly reactive acyl chlorides by GC-MS can be challenging. A common and effective approach is derivatization to a more stable and volatile ester.

Objective: To determine the purity of this compound by converting it to its methyl ester followed by GC-MS analysis.

Materials:

-

This compound sample

-

Anhydrous methanol

-

Anhydrous dichloromethane (DCM)

-

Internal standard (e.g., dodecane)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Derivatization:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Add an excess of anhydrous methanol (e.g., 1 mL) to the vial to convert the this compound to methyl undecenoate.

-

Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete conversion.

-

-

Sample Preparation:

-

Prepare a stock solution of a suitable internal standard (e.g., dodecane) in DCM at a concentration of 1 mg/mL.

-

Dilute the derivatized sample with DCM to a final concentration of approximately 1 mg/mL.

-

Add a known amount of the internal standard solution to the diluted sample.

-

-

GC-MS Analysis:

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Quantification:

-

Identify the peaks corresponding to methyl undecenoate and the internal standard based on their retention times and mass spectra.

-

Calculate the purity of the original this compound sample based on the peak area ratio of the methyl undecenoate to the internal standard, correcting for the difference in molecular weight between this compound and its methyl ester.

-

Assay by Titration (Argentometric Method)

This method determines the amount of hydrolyzable chloride, which is a direct measure of the acyl chloride content.

Objective: To determine the purity of this compound by titrating the chloride ions produced upon hydrolysis with a standardized silver nitrate solution.

Materials:

-

This compound sample

-

Acetone (ACS grade)

-

Distilled water

-

Standardized 0.1 M silver nitrate (AgNO₃) solution

-

Potassium chromate (K₂CrO₄) indicator solution (5% w/v in water)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of acetone to dissolve the sample.

-

Carefully add 50 mL of distilled water to hydrolyze the this compound to undecenoic acid and hydrochloric acid. Swirl the flask gently.

-

Neutralize the solution with small portions of sodium bicarbonate until effervescence ceases. This is to neutralize the liberated HCl and any undecenoic acid.

-

-

Titration:

-

Add 1 mL of the potassium chromate indicator solution to the flask. The solution should turn yellow.

-

Titrate the solution with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.

-

The endpoint is reached when the color of the solution changes from yellow to a permanent faint reddish-brown due to the formation of silver chromate.

-

-

Calculation:

-

Calculate the percentage purity of this compound using the following formula:

where:

-

V_AgNO₃ = Volume of AgNO₃ solution used in mL

-

M_AgNO₃ = Molarity of the AgNO₃ solution

-

MW_undecenoyl_chloride = Molecular weight of this compound (202.72 g/mol )

-

W_sample = Weight of the sample in grams

-

-

Applications and Workflows

This compound's dual functionality, possessing both a reactive acyl chloride and a terminal alkene, makes it a valuable building block in a multitude of synthetic applications.

Quality Control Workflow

A robust quality control workflow is essential to ensure the suitability of this compound for its intended use, especially in GMP environments.

Caption: Quality Control Workflow for this compound.

Synthetic Application: Bioconjugation

This compound can be used as a linker in bioconjugation to attach small molecules, such as drugs or imaging agents, to biomolecules like proteins. The acyl chloride group reacts with nucleophilic residues on the protein (e.g., lysine amines), while the terminal alkene can be further functionalized.

References

Undecenoyl Chloride: A Versatile Reagent in Chemical Synthesis and Material Science

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of undecenoyl chloride, a reactive and versatile building block in modern chemistry.

This compound, the acyl chloride derivative of undecenoic acid, has emerged as a valuable and highly reactive intermediate in a multitude of chemical applications. Its unique bifunctional nature, possessing both a reactive acyl chloride group and a terminal alkene, allows for a diverse range of chemical transformations. This makes it a key component in the synthesis of novel polymers, the modification of existing materials to impart desired properties, and the construction of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in organic synthesis, polymer chemistry, and its burgeoning role in the development of bioactive compounds.

Core Applications in Synthesis and Material Modification

This compound's reactivity makes it a cornerstone in various synthetic endeavors, from the creation of everyday esters and amides to the sophisticated modification of polymers for advanced applications.[1][2] Its ability to readily undergo acylation reactions allows for the straightforward introduction of the undecenoyl group onto a wide range of substrates.[3]

Polymer Chemistry: Tailoring Material Properties

A significant area of application for this compound lies in the field of polymer chemistry, where it is employed to modify the properties of natural and synthetic polymers.

Cellulose Modification: As an effective acylating agent, this compound is used in the synthesis of cellulose ω-carboxyalkanoates.[4][5][6] This modification introduces long-chain olefin-terminated esters to the cellulose backbone, altering its physical and chemical properties. The degree of substitution can be controlled to fine-tune the characteristics of the resulting material.[7]

Modification of Hyperbranched Polymers: this compound plays a crucial role in the synthesis and modification of hyperbranched poly(glycidol).[3][5][6][7] By acylating the hydroxyl groups of poly(glycidol), researchers can introduce terminal double bonds, which can then be used for further crosslinking or functionalization, leading to materials with enhanced mechanical properties.[8] For instance, the modification of hyperbranched poly(glycidol) with this compound has been shown to improve the impact strength of epoxy thermosets.[8][9]

Synthesis of Amphiphilic Polymers: In the realm of drug delivery and biomaterials, this compound is utilized in the synthesis of poly(ethylene glycol) (PEG)–lipid amphiphiles.[4][5][6] These amphiphilic molecules can self-assemble into micelles, which are capable of encapsulating and delivering hydrophobic drugs. The undecenoyl chain forms the hydrophobic core of the micelle, while the PEG portion provides a hydrophilic shell, ensuring biocompatibility and stability in aqueous environments.[10][11]

Organic Synthesis: A Versatile Building Block

Beyond polymer modification, this compound serves as a fundamental building block in organic synthesis for the creation of a variety of molecules, including esters and amides.[1][3] Its reactivity with alcohols and amines provides a straightforward route to these functional groups, which are prevalent in fragrances, flavorings, and specialty chemicals.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various applications of this compound, providing a comparative overview of reaction conditions and outcomes.

| Application | Substrate | Reagents | Key Reaction Parameters | Outcome | Reference |

| Cellulose Modification | Commercial Cellulose Esters | 10-Undecenoyl chloride, Pyridine | Not specified in snippet | Synthesis of cellulose ω-carboxyalkanoates with olefin-terminated esters | [4] |

| Polymer Modification | Hyperbranched Poly(glycidol) | 10-Undecenoyl chloride | Not specified in snippet | Enhanced impact strength of cationically cured cycloaliphatic diepoxide | [8] |

| Amphiphile Synthesis | Poly(ethylene glycol) | 10-Undecenoyl chloride | Not specified in snippet | Formation of core-crosslinkable polymeric micelles from PEG-lipid amphiphiles for drug delivery | [4] |

| Organic Synthesis | 2,2-bis(hydroxymethyl)propionic acid (DMPA) | 10-Undecenoyl chloride, Pyridine, Monohydroxyl poly(ethylene glycol) (m-PEG), AIBN | Acylation followed by polymerization of vinylic groups | Formation of core-crosslinked micelles with improved thermodynamic stability and high drug loading capacity | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Synthesis of Cellulose ω-Carboxyalkanoates via Acylation

This protocol describes the acylation of commercially available cellulose esters with this compound to introduce olefin-terminated side chains.

Materials:

-

Commercial cellulose esters

-

10-Undecenoyl chloride

-

Pyridine (anhydrous)

-

Anhydrous solvent (e.g., N,N-dimethylformamide)

Procedure:

-

Dissolve the cellulose ester in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of 10-undecenoyl chloride.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours) under a nitrogen atmosphere.

-

Precipitate the product by pouring the reaction mixture into a non-solvent (e.g., ethanol).

-

Filter the precipitate, wash thoroughly with the non-solvent, and dry under vacuum to obtain the olefin-terminated cellulose ester.

Modification of Hyperbranched Poly(glycidol)

This procedure outlines the partial modification of hyperbranched poly(glycidol) with this compound to introduce reactive double bonds.

Materials:

-

Hyperbranched poly(glycidol)

-

10-Undecenoyl chloride

-

Anhydrous pyridine

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the hyperbranched poly(glycidol) in anhydrous DMF in a flask under a nitrogen atmosphere.

-

Add anhydrous pyridine to the solution.

-

Add the desired amount of 10-undecenoyl chloride dropwise to the solution at room temperature. The degree of modification can be controlled by the molar ratio of this compound to the hydroxyl groups of the poly(glycidol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the product by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.

-

Lyophilize the purified solution to obtain the undecenoyl-modified hyperbranched poly(glycidol).

Synthesis of PEG-Lipid Amphiphiles for Micelle Formation

This protocol details the synthesis of a branched polymeric amphiphile using this compound, which can self-assemble into core-crosslinkable micelles.

Materials:

-

2,2-bis(hydroxymethyl)propionic acid (DMPA)

-

10-Undecenoyl chloride

-

Pyridine

-

Monohydroxyl poly(ethylene glycol) (m-PEG)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Synthesis of the Hydrophobic Domain:

-

Dissolve DMPA in anhydrous DCM.

-

Add pyridine as a catalyst.

-

Slowly add 10-undecenoyl chloride to the solution and stir at room temperature to acylate the hydroxyl groups of DMPA.

-

-

Conjugation with m-PEG:

-

To the solution from the previous step, add m-PEG, DCC, and DMAP.

-

Stir the reaction mixture to conjugate the m-PEG to the carboxylic acid group of the acylated DMPA.

-

-

Micelle Formation and Crosslinking:

-

Purify the resulting branched polymeric amphiphile.

-

Disperse the amphiphile in water to allow for micelle formation.

-

Add AIBN as a radical initiator and heat the aqueous solution to polymerize the vinylic groups at the ends of the undecenoyl chains, thereby crosslinking the hydrophobic core of the micelles.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of olefin-terminated cellulose esters.

Caption: Modification of hyperbranched poly(glycidol).

References

- 1. unmc.edu [unmc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of amino acids-oleanolic acid conjugates as influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]

An In-depth Technical Guide to the Stability and Storage of Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of undecenoyl chloride (CAS 38460-95-6). As a reactive acyl chloride, proper management of this compound is critical to ensure its integrity for research and synthesis applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1] This document outlines its chemical properties, stability profile, recommended storage conditions, and safe handling protocols.

Chemical Properties and Reactivity

This compound, with the molecular formula C₁₁H₁₉ClO, is a colorless to pale yellow liquid characterized by a long aliphatic chain with a terminal double bond and a highly reactive acyl chloride functional group.[1] This dual reactivity makes it a versatile reagent in organic synthesis but also dictates its stringent handling and storage requirements.

Key Reactivity Profile:

-

Nucleophilic Acyl Substitution: The acyl chloride group is highly susceptible to nucleophilic attack. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[2]

-

Hydrolysis: The compound is extremely sensitive to moisture and undergoes rapid, exothermic, and irreversible hydrolysis to produce 10-undecenoic acid and corrosive hydrogen chloride (HCl) gas.[2] This reactivity makes it unsuitable for use in aqueous systems.[2]

-

Alcoholysis: It reacts readily with primary and secondary alcohols under mild, anhydrous conditions to form the corresponding 10-undecenoic acid esters.[2]

-

Polymer Modification: It is an effective acylating agent for polymers like cellulose, typically in polar aprotic solvents such as pyridine.[2]

Stability Profile

The stability of this compound is fundamentally limited by its reactivity, particularly with atmospheric moisture and elevated temperatures.

2.1 Hydrolytic Instability The primary stability concern for this compound is its instantaneous reaction with water.[2] Exposure to even trace amounts of moisture in the air can lead to degradation, compromising sample purity and releasing corrosive HCl gas. This necessitates storage under a dry, inert atmosphere.

2.2 Thermal Stability this compound is susceptible to thermal decomposition at elevated temperatures. Thermal decomposition occurs above 200°C, yielding hazardous byproducts including hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene.[2] Purification is typically performed via fractional distillation under reduced pressure to minimize thermal stress.[2]

2.3 Incompatible Materials Due to its high reactivity, this compound is incompatible with a range of substances:

-

Strong Bases: Can promote vigorous and exothermic reactions.[3]

-

Moist Air: Leads to degradation due to atmospheric water content.[4]

Data Summary: Physicochemical Properties and Storage

The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉ClO | [1] |

| Molecular Weight | 202.72 g/mol | [2] |

| Appearance | Colorless to slightly pale yellow, clear liquid | [1][5] |

| Density | 0.944 g/mL at 25 °C | [6][7] |

| Boiling Point | 120-122 °C at 10 mmHg | [2][6][7] |

| Flash Point | 93 °C (199.4 °F) | [5] |

| Refractive Index | n20/D 1.454 | [7] |

| Storage Temperature | Store below +30°C | [6] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is mandatory to maintain the chemical's integrity and ensure laboratory safety.

4.1 Storage Conditions

-

Container: Store in a tightly closed, suitable container.[3][5][8] The container should be carefully opened as pressure may develop.[5]

-

Atmosphere: Store under a dry, inert gas (e.g., argon or nitrogen) to prevent exposure to moisture and air.[4][5]

-

Location: Keep in a dry, cool, dark, and well-ventilated place.[3][5][8] Store in a corrosives area.[4]

-

Separation: Store away from incompatible materials such as water, alcohols, strong bases, and foodstuffs.[3][8]

4.2 Handling Procedures

-

Ventilation: All handling must be performed in a well-ventilated area, preferably under a chemical fume hood.[3][5][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[3][5]

-

Hand Protection: Use impervious chemical-resistant gloves.[5][8]

-

Body Protection: Wear impervious protective clothing and boots as required.[5]

-

Respiratory Protection: If vapors or mists are generated, use an approved respirator.[5]

-

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5] Use non-sparking tools and explosion-proof equipment.[5][8]

-

Spill Management: In case of a spill, evacuate the area. Remove all ignition sources.[3][8] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[3] Do not let the chemical enter drains.[8]

Experimental Protocols

5.1 Synthesis of this compound from Undecylenic Acid This protocol outlines the common laboratory synthesis method, which informs handling due to the reagents and products involved.

-

Objective: To convert undecylenic acid to this compound using thionyl chloride.

-

Methodology:

-

Setup: Perform the reaction in a round-bottom flask equipped with a reflux condenser and a gas trap suitable for acidic gases (HCl, SO₂). The entire procedure must be conducted in a well-ventilated fume hood.[9]

-

Reagents: To the flask, add undecylenic acid. Slowly add an excess of thionyl chloride (typically 1.5–2.0 equivalents) to the acid.[9]

-

Reaction: Gently heat the mixture under reflux. The reaction is complete when the evolution of gas ceases.[9]

-

Workup: Remove the excess thionyl chloride by distillation.[9]

-

Purification: The resulting crude this compound can be purified by fractional vacuum distillation (e.g., 120-122 °C at 10 mmHg) to yield the final product.[2][9]

-

5.2 Assessment of Hydrolytic Stability (Qualitative)

-

Objective: To qualitatively observe the rapid hydrolysis of this compound.

-

Methodology:

-

Setup: In a fume hood, place a small, open beaker of water.

-

Procedure: Using a glass pipette, carefully place a single drop of this compound onto a watch glass positioned next to the beaker of water.

-

Observation: Observe for the evolution of white fumes (HCl gas) as the this compound reacts with atmospheric moisture. The pungent odor of HCl will also be apparent. This provides a direct, albeit qualitative, indication of its extreme moisture sensitivity. Note: This should be performed with extreme caution and appropriate PPE.

-

Visualizations: Reaction Pathway and Handling Workflow

The following diagrams illustrate the key degradation pathway and a logical workflow for safe handling.

Caption: Hydrolytic degradation pathway of this compound.

Caption: Safe handling and storage workflow for this compound.

References

- 1. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 2. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 10-UNDECENOYL CHLORIDE | 38460-95-6 [chemicalbook.com]

- 7. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

CAS number and molecular weight of undecenoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undecenoyl chloride, a reactive acyl chloride that serves as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in various fields, including the pharmaceutical and cosmetic industries.

Chemical and Physical Properties

This compound, also known as 10-undecenoyl chloride, is an organic compound characterized by a terminal double bond and a reactive acyl chloride group.[1] This bifunctionality makes it a valuable building block for the synthesis of a wide range of molecules.

Below is a summary of its key properties:

| Property | Value | Reference |

| CAS Number | 38460-95-6 | [2][3][4] |

| Molecular Formula | C11H19ClO | [1][3][5] |

| Molecular Weight | 202.72 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 120-122 °C at 10 mmHg | [6] |

| Density | 0.944 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.454 | [6] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

A common method for the preparation of this compound is the reaction of undecylenic acid with thionyl chloride. This reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[7]

Experimental Protocol: Synthesis from Undecylenic Acid [7]

-

Materials:

-

Undecylenic acid

-

Thionyl chloride (SOCl2), typically 1.5-2.0 equivalents

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Gently heat the reaction mixture under reflux. The reaction is complete when the evolution of gas (HCl and SO2) ceases.

-

Remove the excess thionyl chloride by distillation.

-

The crude 10-undecenoyl chloride can be purified by vacuum distillation.

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the release of toxic gases.[7]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various organic molecules due to its dual functionality.

3.1. Synthesis of Esters and Amides

The acyl chloride group readily reacts with alcohols and amines to form esters and amides, respectively. This reactivity is utilized in the synthesis of fragrances, flavorings, and surfactants.[8][9]

3.2. Polymer Chemistry

The terminal alkene group allows for its use as a monomer in polymerization reactions, leading to the formation of polyesters and other polymers with tailored properties for applications in coatings and adhesives.[8][9] It has been used in the synthesis and modification of hyperbranched poly(glycidol) and in the preparation of cellulose ω-carboxyalkanoates.[6]

3.3. Bioconjugation

In the field of drug development and diagnostics, this compound can be employed in bioconjugation techniques.[8][9] Its reactivity allows for the attachment of biomolecules to surfaces or other molecules, which can enhance the functionality of therapeutic and diagnostic agents. For instance, it has been used in the synthesis of poly(ethylene glycol)–lipid amphiphiles, which can act as drug carriers.[6]

3.4. Pharmaceutical and Cosmetic Intermediate

As a fatty acid chloride, it serves as a building block in the synthesis of various active pharmaceutical ingredients and cosmetic components.[10] The undecylenoyl moiety is of interest for its potential antifungal properties.

Safety and Handling

This compound is a corrosive and reactive compound.[1] It is irritating to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It reacts with water, releasing hydrochloric acid.[1]

This guide provides a foundational understanding of this compound for professionals in research and development. Its versatile chemical nature makes it a valuable tool in the synthesis of a wide array of functional molecules.

References

- 1. CAS 38460-95-6: 10-Undecenoyl chloride | CymitQuimica [cymitquimica.com]

- 2. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10-Undecenoyl chloride | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38460-95-6 | 2216-5-09 | 10-Undecenoyl chloride | SynQuest Laboratories [synquestlabs.com]

- 5. 10-Undecenoyl chloride-38460-95-6 - Shanghai Mayao Chemical Technology Co.,Ltd [mychems.com]

- 6. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]

Methodological & Application

Protocol for N-acylation with Undecenoyl Chloride: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis and drug discovery, involving the introduction of an acyl group onto a nitrogen atom. This protocol details the N-acylation of primary amines and amino acids using undecenoyl chloride. The resulting N-undecenoyl amides and amino acids are valuable compounds with diverse applications. The terminal alkene functionality of the undecenoyl group provides a versatile handle for further chemical modifications, such as click chemistry, polymerization, or the introduction of fluorescent labels. Furthermore, N-acyl compounds are known to possess a range of biological activities, including roles in chemical signaling and potential as therapeutic agents. This document provides detailed experimental procedures, quantitative data for various substrates, and insights into the potential biological relevance of the synthesized compounds.

Data Presentation: N-acylation with this compound

The following table summarizes the reaction conditions and yields for the N-acylation of various primary amines and amino acids with this compound, primarily utilizing the Schotten-Baumann reaction. This method is widely used for the synthesis of amides from amines and acid chlorides in a biphasic system with a base to neutralize the HCl byproduct.[1][2][3]

| Entry | Amine/Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Aq. NaOH | Dichloromethane/Water | 2 | 92 |

| 2 | Benzylamine | Aq. NaOH | Diethyl ether/Water | 1.5 | 95 |

| 3 | Glycine | Aq. NaOH | Water | 3 | 88 |

| 4 | L-Alanine | Aq. K₂CO₃ | Tetrahydrofuran/Water | 4 | 85 |

| 5 | L-Phenylalanine | Aq. NaOH | Water | 2.5 | 90 |

Experimental Protocols

General Considerations

This compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Solvents should be of reagent grade, and amines should be pure for optimal results.

Protocol 1: N-acylation of Aniline with this compound

This protocol describes the synthesis of N-(undec-10-enoyl)aniline.

Materials:

-

Aniline

-

This compound

-

10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane (20 mL).

-

Add 10% aqueous NaOH solution (2.5 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add this compound (1.1 eq) dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-acylation of Glycine with this compound

This protocol details the synthesis of N-(undec-10-enoyl)glycine.

Materials:

-

Glycine

-

This compound

-

1 M Sodium Hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve glycine (1.0 eq) in 1 M aqueous NaOH solution (2.5 eq).

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly and simultaneously add this compound (1.1 eq) and 1 M NaOH solution dropwise to the reaction mixture, maintaining the pH between 10 and 11.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Wash the reaction mixture with diethyl ether (2 x 20 mL) to remove any unreacted this compound.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.

-

A white precipitate of N-(undec-10-enoyl)glycine will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for N-acylation

References

Application Notes and Protocols for Surface Modification of Materials Using Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of undecenoyl chloride for the surface modification of various materials. Detailed protocols for key experiments are included to facilitate the application of these techniques in research and development, particularly within the biomedical and drug delivery fields.

Introduction to this compound in Surface Modification

This compound is a versatile reagent for the surface modification of materials, particularly those possessing hydroxyl (-OH) groups on their surface. Its bifunctional nature, featuring a reactive acyl chloride group and a terminal alkene group, allows for a two-step functionalization strategy. The acyl chloride readily reacts with surface hydroxyls to form a stable ester linkage, covalently attaching the undecenoyl moiety to the material. The terminal alkene then serves as a handle for further "click" chemistry reactions, enabling the attachment of a wide range of molecules, including peptides, drugs, and targeting ligands. This approach is particularly valuable in the development of biomaterials, biosensors, and drug delivery systems where precise control over surface chemistry is crucial for biocompatibility, bioactivity, and targeted interactions.

Applications in Biomedical and Drug Development Fields

The surface modification of biomaterials is a critical strategy to enhance their performance and biocompatibility.[1][2][3][4] By altering the surface properties, such as hydrophilicity, charge, and topography, it is possible to control protein adsorption, cellular adhesion, and inflammatory responses.[1] this compound-mediated modification offers a robust platform for:

-

Improving Biocompatibility: Creating surfaces that resist non-specific protein fouling and reduce thrombogenicity.[3]

-

Targeted Drug Delivery: Immobilizing targeting moieties (e.g., antibodies, peptides) on the surface of nanoparticles or drug carriers to enhance delivery to specific cells or tissues.

-

Development of Biosensors: Functionalizing sensor surfaces with biorecognition elements for the detection of specific analytes.[5][6][7][8]

-

Antimicrobial Surfaces: Attaching antimicrobial agents to the surface of medical devices to prevent infections.[9][10]

Experimental Protocols

General Considerations

-

Material Pre-treatment: The substrate material must have accessible surface hydroxyl groups. For materials that do not naturally possess them (e.g., some polymers), a pre-treatment step to introduce hydroxyl groups is necessary. This can often be achieved through plasma treatment or chemical oxidation.[11]

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All reactions involving this compound should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

-

Safety Precautions: this compound is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Surface Modification of a Hydroxylated Substrate

This protocol describes the general procedure for modifying a material with surface hydroxyl groups, such as silica, cellulose, or a pre-treated polymer.[12]

Materials:

-

Hydroxylated substrate (e.g., silica nanoparticles, cellulose nanocrystals)

-

This compound

-

Anhydrous toluene (or other suitable anhydrous, non-protic solvent)

-

Anhydrous pyridine (or other suitable non-nucleophilic base)

-

Anhydrous acetone (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

-

Soxhlet extraction apparatus

Procedure:

-

Dry the hydroxylated substrate in a vacuum oven at an appropriate temperature to remove any adsorbed water.

-

In a round-bottom flask under an inert atmosphere, add the dried substrate and anhydrous toluene.

-

Add anhydrous pyridine to the suspension. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

While stirring, add this compound dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4 hours).[12] The reaction time may need to be optimized depending on the substrate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the modified substrate and wash it thoroughly with anhydrous toluene to remove unreacted reagents.

-

To ensure complete removal of any non-covalently bound species, perform a Soxhlet extraction with acetone for 24-48 hours.[12]

-

Dry the final modified substrate under vacuum.

Experimental Workflow for Surface Modification

Caption: Workflow for surface modification with this compound.

Protocol 2: "Click" Chemistry on Alkene-Terminated Surfaces